molecular formula C18H12N2OS B5587808 2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate

2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate

Cat. No. B5587808
M. Wt: 304.4 g/mol
InChI Key: XWHPLJQGBOWNPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate often involves complex reactions that can include cyclizations, condensations, and substitutions. For example, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid with anthranilic acid in the presence of polyphosphoric acid demonstrates a method that could be analogous to synthesizing the target compound, highlighting the utility of heterocyclic precursors in constructing complex ring systems (Nandha Kumar et al., 2001).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, thiazolo[3,2-a]pyrimidines have been found to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

Future Directions

Thiazolo[3,2-a]pyrimidines are a promising area of research due to their potential applications in medicine, particularly as anticancer drugs . Future research will likely focus on developing new synthetic methods and exploring the biological activity of these compounds .

properties

IUPAC Name

2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-16(14-9-5-2-6-10-14)22-18-19-15(11-12-20(17)18)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHPLJQGBOWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=S=C(C(=O)N3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one

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